molecular formula C19H18O7 B15095959 ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate

ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate

Cat. No.: B15095959
M. Wt: 358.3 g/mol
InChI Key: PRJMXDUROWQFSX-UHFFFAOYSA-N
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Description

Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate is a coumarin-furan hybrid compound with the molecular formula C₁₉H₁₈O₇ and a molecular weight of 358.35 g/mol . Its structure comprises a chromen-2-one (coumarin) core substituted with ethyl, hydroxy, and methoxy groups at positions 6, 4, and 7, respectively. The furan-2-carboxylate moiety is linked to the coumarin ring via a C3 position (chromen-3-yl), forming a conjugated system. Key properties include:

  • Topological Polar Surface Area (TPSA): 93.0 Ų (PubChem) .
  • Hydrophobicity: XLogP3 (Cheng) value of 2.3, indicating moderate lipophilicity .
  • Hydrogen-bonding capacity: 3 H-bond donors (hydroxy and carbonyl groups) and 7 H-bond acceptors (methoxy, carbonyl, and ether oxygens) .

The compound is cataloged under CAS 104150-64-3 and is structurally related to bioactive coumarin derivatives, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxochromen-3-yl)furan-2-carboxylate

InChI

InChI=1S/C19H18O7/c1-4-10-8-11-15(9-14(10)23-3)26-19(22)16(17(11)20)12-6-7-13(25-12)18(21)24-5-2/h6-9,20H,4-5H2,1-3H3

InChI Key

PRJMXDUROWQFSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=O)C(=C2O)C3=CC=C(O3)C(=O)OCC

Origin of Product

United States

Mechanism of Action

The mechanism of action of ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and structurally analogous coumarin-furan hybrids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Reference
Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate C₁₉H₁₈O₇ 358.35 6-ethyl, 4-hydroxy, 7-methoxy on coumarin; ethyl ester on furan Potential antimicrobial/anti-inflammatory (inferred from coumarin-furan hybrids)
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate C₁₄H₁₂BrClO₄ 359.60 4-bromo-2-chlorophenoxy group on furan Synthetic intermediate; no reported bioactivity
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ 322.27 Isochromenone core; dual furan substituents Structural novelty; no reported bioactivity
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate C₁₂H₈FNO₅ 265.20 2-fluoro-4-nitrophenyl group on furan Anti-tuberculosis candidate (targets MbtI in Mycobacterium tuberculosis iron acquisition)
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate C₂₈H₂₈O₆ 460.50 6-hexyl, 4-phenyl on coumarin; methyl ester on furan High lipophilicity (XLogP3 = 6.8); structural data for crystallography studies

Key Comparative Insights:

Structural Diversity and Bioactivity:

  • The target compound’s ethyl and methoxy groups on the coumarin core enhance solubility compared to the hexyl-phenyl derivative in , which has a higher molecular weight (460.50 g/mol) and lipophilicity (XLogP3 = 6.8).
  • The nitro and fluoro groups in confer anti-tuberculosis activity by disrupting bacterial iron homeostasis, a mechanism absent in the target compound’s derivatives.

Synthetic Accessibility:

  • The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or esterification, but requires harsher conditions (200°C for 4 hours) due to furoyl chloride reactivity .

Crystallographic Data:

  • While the target compound lacks reported crystal structures, derivatives like and have been analyzed via single-crystal X-ray diffraction (SC-XRD) , providing insights into conformation and intermolecular interactions critical for drug design .

Research Implications

  • Drug Design: The methoxy and hydroxy groups on the coumarin core in the target compound may synergize with the furan carboxylate to modulate enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) .
  • Limitations: Unlike , the target compound lacks functional groups (e.g., nitro, halogen) proven to enhance bioactivity against specific pathogens.

Biological Activity

Ethyl 5-(6-ethyl-4-hydroxy-7-methoxy-2-oxo-2H-chromen-3-yl)furan-2-carboxylate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound based on various research findings, including anticancer properties, antioxidant effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C19H18O7C_{19}H_{18}O_{7}, and its structure features a coumarin core substituted with an ethyl group and a furan carboxylate moiety. The presence of hydroxyl and methoxy groups contributes to its biological activity by enhancing solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Study: Breast Cancer Cells (T47D)
In vitro assays demonstrated that this compound exhibits significant cytotoxicity against T47D breast cancer cells. The mechanism involves apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
T47D15Apoptosis via caspase activation
HeLa20Cell cycle arrest

Antioxidant Activity

The compound also displays considerable antioxidant properties. It scavenges free radicals effectively, as demonstrated by DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. This activity is crucial in mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)
Ethyl 5-(6-ethyl-4-hydroxy...)25
Ascorbic Acid30
Trolox20

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : Interactions with cell surface receptors can alter signaling pathways related to growth and apoptosis.
  • Gene Expression Regulation : It influences the expression of genes associated with cell survival and proliferation.

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